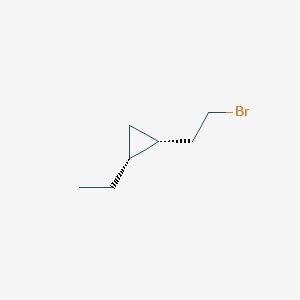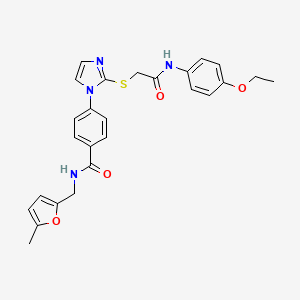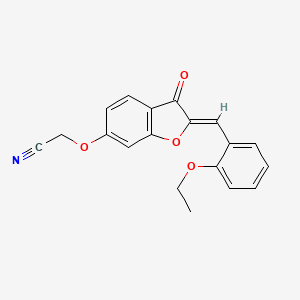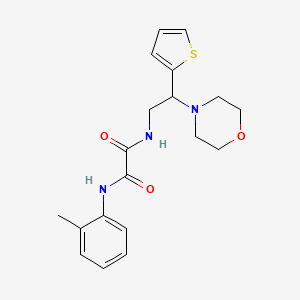
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to "1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one" involves several key steps, including propargylation followed by a click reaction. This methodology is utilized in synthesizing novel compounds with antimicrobial activity, showcasing the potential of triazol-azetidine derivatives in the development of new therapeutic agents (Nagamani et al., 2018).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by techniques such as 1H and 13C NMR, and Mass spectra, providing insights into the complex nature of these molecules. The structural analysis plays a crucial role in understanding the chemical behavior and potential applications of these compounds (Nagamani et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving triazol-azetidine derivatives can lead to various transformations, offering insights into their reactivity and mechanisms. For instance, the base-catalyzed ring transformation of azetidin-2-one derivatives has been studied, demonstrating the structural prerequisites for specific ring transformations (Sápi et al., 1997).
Physical Properties Analysis
The physical properties of compounds containing the triazol-azetidine moiety can be influenced by their molecular structure and synthesis pathways. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are crucial for the development of new compounds with desired functionalities. The antimicrobial activity of triazol-azetidine derivatives, for instance, highlights the importance of chemical properties in designing compounds with potential therapeutic applications (Nagamani et al., 2018).
科学的研究の応用
Synthesis and Antimicrobial Activity
- The antimicrobial activities of novel compounds synthesized from related chemical structures have been evaluated. For instance, the synthesis of novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones demonstrated antimicrobial properties upon evaluation (M. Nagamani et al., 2018). This suggests a potential for discovering new antimicrobial agents based on similar chemical structures.
Antioxidant and Anticancer Activities
- Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, bearing moieties such as semicarbazide, thiosemicarbazide, and triazolone, have shown significant antioxidant activity. Some of these derivatives exhibited antioxidant activity higher than ascorbic acid and also demonstrated anticancer activity against human glioblastoma and breast cancer cell lines (I. Tumosienė et al., 2020).
Antifungal and Antitubercular Properties
- Research into 1,2,4-Triazole derivatives revealed their antimicrobial and antifungal properties. The synthesis of new 1,2,4-Triazole derivatives showcased some compounds with good or moderate activities against various microorganisms, indicating their potential as antifungal or antitubercular agents (H. Bektaş et al., 2007).
Synthesis and Biological Evaluation
- The synthesis of novel 1,4-disubstituted 1,2,3-Triazoles and Bis 1,2,3-Triazoles as antibacterial agents was explored. Preliminary results showed high inhibitory effects against a wide range of both gram-positive and gram-negative bacterial strains, highlighting the potential for antibacterial drug development (Mumtaz Hussain et al., 2019).
Catalyst Development
- A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was prepared and found to form a stable complex with CuCl, which efficiently catalyzes Huisgen 1,3-dipolar cycloadditions. This highlights its utility as a highly active catalyst for facilitating these reactions under various conditions (Salih Ozcubukcu et al., 2009).
特性
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-16-8-9-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVQJYFCNXXCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)

![2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2484665.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)
![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)


![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)
![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)